Torin 2

Catalog No.
S545604
CAS No.
1223001-51-1
M.F
C24H15F3N4O
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Torin 2

CAS Number

1223001-51-1

Product Name

Torin 2

IUPAC Name

9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one

Molecular Formula

C24H15F3N4O

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30)

InChI Key

GUXXEUUYCAYESJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

Torin-2; Torin2; Torin 2.

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F

Description

The exact mass of the compound Torin 2 is 432.1198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Autophagy Induction:

  • Torin 2 is known to be a potent inhibitor of mTOR (mammalian target of rapamycin), a protein complex that regulates cell growth and proliferation. By inhibiting mTOR, Torin 2 can trigger autophagy, a cellular recycling process where damaged or unnecessary components are broken down and reused. This makes Torin 2 a valuable tool for researchers studying autophagy and its role in various biological functions.

Cancer Research:

  • Due to its ability to influence cell growth and autophagy, Torin 2 is being investigated in the field of cancer research. Some studies suggest that Torin 2 may have anti-tumor properties by promoting autophagy-dependent cell death in cancer cells. Further research is needed to determine the potential therapeutic applications of Torin 2 in cancer treatment.

Neurodegenerative Diseases:

  • Autophagy dysfunction is implicated in the development of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research is underway to explore whether Torin 2, through its ability to induce autophagy, could offer neuroprotective benefits or serve as a potential therapeutic strategy for these diseases.

Other Areas of Research:

  • Scientific investigation into Torin 2 extends to other areas such as aging, mitochondrial function, and immune regulation. More research is required to fully understand the potential impact of Torin 2 in these fields.

Torin 2 is a second-generation, ATP-competitive inhibitor specifically targeting the mechanistic target of rapamycin (mTOR), a crucial serine/threonine protein kinase involved in regulating cell growth, survival, and autophagy. It exhibits a superior pharmacokinetic profile compared to its predecessor, Torin 1, and demonstrates remarkable potency and selectivity for mTOR complexes, particularly mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). The compound has an effective concentration (EC50) of approximately 250 picomolar for inhibiting mTORC1-dependent phosphorylation of S6K (RPS6KB1) and shows over 800-fold selectivity for mTOR over phosphoinositide 3-kinase (PI3K) .

Torin 2 acts by competitively binding to the ATP-binding site of mTOR, thereby preventing the binding of ATP, the molecule that fuels the kinase activity of mTOR []. This inhibition disrupts the signaling pathways downstream of mTOR, leading to various cellular effects, including:

  • Suppression of cell growth and proliferation [].
  • Induction of autophagy, a cellular recycling process [].
  • Alteration of metabolism.

Torin 2 functions by binding to the ATP-binding site of mTOR, preventing its activation and subsequent signaling cascades. This inhibition leads to dephosphorylation of various downstream substrates associated with mTOR signaling. Specifically, Torin 2 effectively inhibits the phosphorylation of:

  • S6K at T389
  • Akt at S473 and T308

These actions result in the suppression of cellular processes that promote growth and proliferation, thereby inducing autophagy and apoptosis in cancer cells .

Torin 2 exhibits significant anti-proliferative effects across various cancer cell lines, including hepatocellular carcinoma and B-precursor acute lymphoblastic leukemia. In vitro studies have shown that treatment with Torin 2 leads to:

  • Induction of apoptosis
  • Cell cycle arrest at the G0/G1 phase
  • Suppression of Akt reactivation following mTOR inhibition

The compound has demonstrated IC50 values in the nanomolar range, indicating its potent cytotoxic activity against malignant cells . Additionally, it has been shown to induce autophagy as a response to mTOR inhibition .

The synthesis of Torin 2 involves several steps in organic chemistry, typically starting from simpler chemical precursors. The precise synthetic route may vary among research groups but generally includes:

  • Formation of key intermediates: Utilizing various coupling reactions to build the core structure.
  • Functionalization: Introducing specific functional groups that enhance potency and selectivity.
  • Purification: Employing techniques such as chromatography to isolate the final product.

Torin 2 is primarily utilized in cancer research due to its ability to inhibit mTOR signaling pathways that are often dysregulated in tumors. Its applications include:

  • Investigating mechanisms of cancer cell proliferation and survival
  • Evaluating therapeutic strategies targeting mTOR in various cancers
  • Exploring potential combinatorial therapies with other inhibitors for enhanced efficacy .

Research indicates that Torin 2 interacts not only with mTOR but also with other members of the phosphoinositide kinase-related kinase family, including:

  • Ataxia telangiectasia mutated (ATM)
  • Ataxia telangiectasia and Rad3-related protein (ATR)
  • DNA-dependent protein kinase (DNA-PK)

These interactions suggest that Torin 2 may have broader implications for therapies targeting DNA damage responses alongside traditional cancer treatments .

Several compounds share structural or functional similarities with Torin 2, particularly within the category of mTOR inhibitors. Below is a comparison highlighting their unique features:

Compound NameMechanismSelectivityPotency (IC50)Unique Features
Torin 1ATP-competitive inhibitorModerate selectivity for mTOR~10 nMLess potent than Torin 2; longer recovery time post-treatment
RapamycinAllosteric inhibitorSelective for mTORC1 only~10 nMDoes not inhibit mTORC2; induces feedback activation of Akt
AZD8055ATP-competitive inhibitorBroad-spectrum kinase inhibition~5 nMDual inhibition of mTORC1 and mTORC2 but less selective than Torin 2
MK-2206Akt inhibitorSelective for Akt~0.5 nMTargets downstream Akt signaling rather than directly inhibiting mTOR

Torin 2 stands out due to its high selectivity for both mTOR complexes while effectively inhibiting multiple kinases involved in cancer progression, making it a promising candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

432.11979560 g/mol

Monoisotopic Mass

432.11979560 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Torin 2

Dates

Modify: 2023-08-15
1: Wang C, Wang X, Su Z, Fei H, Liu X, Pan Q. The novel mTOR inhibitor Torin-2 induces autophagy and downregulates the expression of UHRF1 to suppress hepatocarcinoma cell growth. Oncol Rep. 2015 Oct;34(4):1708-16. doi: 10.3892/or.2015.4146. Epub 2015 Jul 23. PubMed PMID: 26239364.
2: Cobbold SA, Chua HH, Nijagal B, Creek DJ, Ralph SA, McConville MJ. Metabolic Dysregulation Induced in Plasmodium falciparum by Dihydroartemisinin and Other Front-Line Antimalarial Drugs. J Infect Dis. 2016 Jan 15;213(2):276-86. doi: 10.1093/infdis/jiv372. Epub 2015 Jul 6. PubMed PMID: 26150544.
3: Kumar S, Kumari R, Pandey R. New insight-guided approaches to detect, cure, prevent and eliminate malaria. Protoplasma. 2015 May;252(3):717-53. doi: 10.1007/s00709-014-0697-x. Epub 2014 Oct 17. Review. PubMed PMID: 25323622.
4: Simioni C, Cani A, Martelli AM, Zauli G, Tabellini G, McCubrey J, Capitani S, Neri LM. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation. Oncotarget. 2014 Oct 30;5(20):10034-47. PubMed PMID: 25296981; PubMed Central PMCID: PMC4259403.
5: Zullo AJ, Jurcic Smith KL, Lee S. Mammalian target of Rapamycin inhibition and mycobacterial survival are uncoupled in murine macrophages. BMC Biochem. 2014 Feb 14;15:4. doi: 10.1186/1471-2091-15-4. PubMed PMID: 24528777; PubMed Central PMCID: PMC3937017.
6: Sun W, Tanaka TQ, Magle CT, Huang W, Southall N, Huang R, Dehdashti SJ, McKew JC, Williamson KC, Zheng W. Chemical signatures and new drug targets for gametocytocidal drug development. Sci Rep. 2014 Jan 17;4:3743. doi: 10.1038/srep03743. PubMed PMID: 24434750; PubMed Central PMCID: PMC3894558.

Explore Compound Types